Cas no 1361560-99-7 (2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine)

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine
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- インチ: 1S/C11H4Cl3FIN/c12-8-2-1-6(9(13)10(8)14)7-3-5(16)4-17-11(7)15/h1-4H
- InChIKey: AOTUECWJQQCYBC-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1)C1C=CC(=C(C=1Cl)Cl)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 5.4
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023028438-500mg |
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361560-99-7 | 97% | 500mg |
$1,078.00 | 2022-04-03 | |
Alichem | A023028438-1g |
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361560-99-7 | 97% | 1g |
$1,646.40 | 2022-04-03 | |
Alichem | A023028438-250mg |
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361560-99-7 | 97% | 250mg |
$714.00 | 2022-04-03 |
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridineに関する追加情報
2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine: A Comprehensive Overview
2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine, also known by its CAS number 1361560-99-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with fluorine, iodine, and a trichlorophenyl group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in the synthesis of advanced materials and bioactive compounds.
The synthesis of 2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine involves a series of intricate organic reactions, including nucleophilic aromatic substitution and electrophilic halogenation. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of this compound.
In terms of applications, 2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine has been extensively studied for its potential in drug discovery. Its pyridine ring serves as a versatile scaffold for the development of bioactive molecules targeting various therapeutic areas. For example, researchers have explored its role as a lead compound in anti-cancer drug design due to its ability to modulate key cellular pathways involved in tumor progression.
Recent studies have also highlighted the importance of CAS No 1361560-99-7 in materials science. The compound's electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Its ability to undergo post-synthetic modifications further enhances its versatility in these applications.
The structural integrity of 2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine is crucial for its functionality. The fluorine substituent introduces electron-withdrawing effects that influence the molecule's reactivity and stability. Similarly, the iodine atom plays a critical role in mediating electronic transitions within the pyridine ring system. These properties are essential for optimizing the compound's performance in both biological and electronic systems.
In conclusion, 2-Fluoro-5-Iodo-3-(2,3,4-Trichlorophenyl)Pyridine, with its CAS number 1361560-99, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities in drug development and materials science.
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